3-(3-Chlorophenylcarbamoyl)-4-fluorobenzeneboronic acid
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Overview
Description
3-(3-Chlorophenylcarbamoyl)-4-fluorobenzeneboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenylcarbamoyl)-4-fluorobenzeneboronic acid typically involves the reaction of 3-chlorophenyl isocyanate with 4-fluorobenzeneboronic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenylcarbamoyl)-4-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-(3-Chlorophenylcarbamoyl)-4-fluorobenzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenylcarbamoyl)-4-fluorobenzeneboronic acid primarily involves its role as a boronic acid derivative. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved in these reactions are well-studied and involve the formation of palladium-boron complexes .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Chlorophenylboronic acid
Uniqueness
3-(3-Chlorophenylcarbamoyl)-4-fluorobenzeneboronic acid is unique due to the presence of both a carbamoyl group and a fluorine atom on the aromatic ring. This combination of functional groups imparts distinct reactivity and properties compared to other boronic acids.
Properties
Molecular Formula |
C13H10BClFNO3 |
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Molecular Weight |
293.49 g/mol |
IUPAC Name |
[3-[(3-chlorophenyl)carbamoyl]-4-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H10BClFNO3/c15-9-2-1-3-10(7-9)17-13(18)11-6-8(14(19)20)4-5-12(11)16/h1-7,19-20H,(H,17,18) |
InChI Key |
QIBYAGMQWZOXEJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2=CC(=CC=C2)Cl)(O)O |
Origin of Product |
United States |
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